

An In-depth Technical Guide to the Physical Properties of 1,2-Dibenzoylethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibenzoylethane

Cat. No.: B030557

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical properties of **1,2-Dibenzoylethane** (CAS 495-71-6), also known by its IUPAC name, 1,4-diphenylbutane-1,4-dione.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physical characteristics of this compound.

Core Physical Properties

1,2-Dibenzoylethane is a dicarbonyl compound that presents as a solid at room temperature. [1][4] Its appearance is generally described as a white to off-white crystalline powder, though it can also appear as colorless or have a pale yellow to orange hue.[1][4][5][6]

Quantitative Physical Data

The key physical properties of **1,2-Dibenzoylethane** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₁₄ O ₂	[1][2][3][4]
Molecular Weight	238.28 g/mol	[2][3][4]
Melting Point	142-151 °C	[1][2][3][4][5]
Boiling Point	260 °C at 15 mmHg	[2][3][4]
Density (Predicted)	1.116 ± 0.06 g/cm ³	[4]
Appearance	White to off-white crystalline powder	[1][4][5]
Water Solubility	Insoluble	[2][3][4]
Solvent Solubility	Soluble in acetone; Slightly soluble in dichloromethane, DMSO, chloroform, and methanol.	[2][3][4]
CAS Number	495-71-6	[1][2][3][4]
IUPAC Name	1,4-diphenylbutane-1,4-dione	[1][2][3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **1,2-Dibenzoylthane**.

The melting point of **1,2-Dibenzoylthane** can be determined using the capillary method with a melting point apparatus.[7][8][9]

Objective: To determine the temperature range over which **1,2-Dibenzoylthane** transitions from a solid to a liquid state.

Materials:

- **1,2-Dibenzoylthane** sample
- Capillary tubes (sealed at one end)

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
- Thermometer
- Spatula

Procedure:

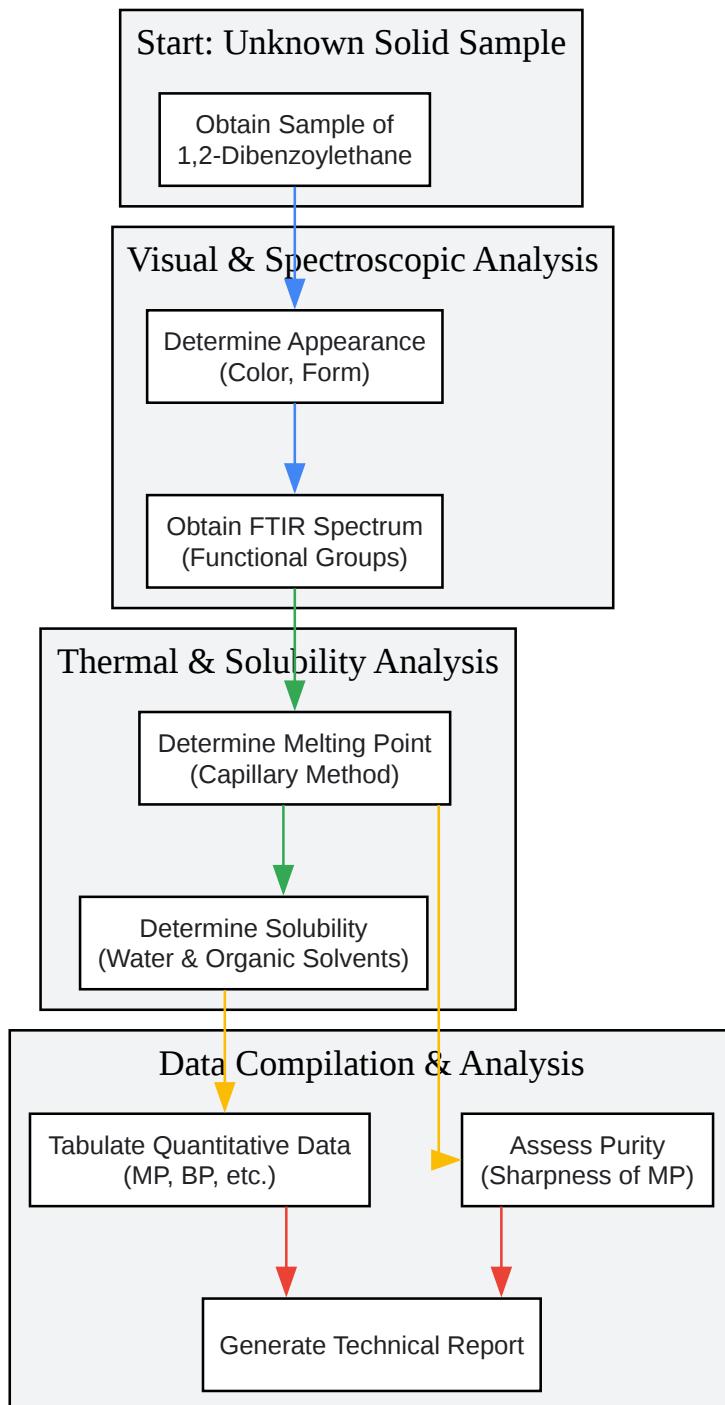
- Sample Preparation: A small amount of dry **1,2-Dibenzoylethane** powder is placed on a clean, dry surface. The open end of a capillary tube is pressed into the powder until a small amount of the sample (1-2 mm in height) is packed into the sealed end.[8][9]
- Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature measurement.[7][8]
- Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.[7]
- Measurement: A fresh sample is prepared and heated again, this time at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7]
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[7][10] For a pure compound, this range should be narrow.[7]

The solubility of **1,2-Dibenzoylethane** in various solvents is determined through direct observation.[11][12]

Objective: To qualitatively assess the solubility of **1,2-Dibenzoylethane** in water and organic solvents.

Materials:

- **1,2-Dibenzoylethane** sample


- Test tubes and rack
- Spatula
- Graduated cylinder or pipettes
- Solvents: Water, Acetone, Dichloromethane, DMSO, Chloroform, Methanol

Procedure:

- Sample Preparation: A small, measured amount (e.g., 25 mg) of **1,2-Dibenzoylethane** is placed into a series of clean, dry test tubes.[12]
- Solvent Addition: A measured volume (e.g., 1 mL) of a selected solvent is added to one of the test tubes.[11][12]
- Mixing: The test tube is agitated vigorously for a set period (e.g., 60 seconds) to facilitate dissolution.[11]
- Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as:
 - Soluble: If the entire solid dissolves completely.[11]
 - Slightly Soluble: If a noticeable portion of the solid dissolves, but some remains undissolved.
 - Insoluble: If the solid does not appear to dissolve at all.[11]
- Repeat: Steps 2-4 are repeated for each of the selected solvents.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a solid organic compound such as **1,2-Dibenzoylethane**.

[Click to download full resolution via product page](#)

Workflow for Physical Property Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dibenzoylethane, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1,2-Dibenzoylethane, 98+% | Fisher Scientific [fishersci.ca]
- 3. 1,2-Dibenzoylethane, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1,2-DIBENZOYLETHANE | 495-71-6 [chemicalbook.com]
- 5. biofuranchem.com [biofuranchem.com]
- 6. 1,2-Dibenzoylethane, CAS 495-71-6 | eBay [ebay.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,2-Dibenzoylethane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030557#what-are-the-physical-properties-of-1-2-dibenzoylethane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com